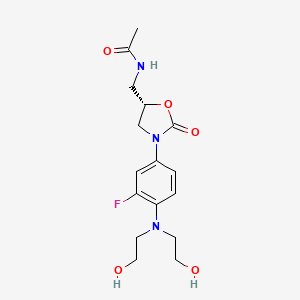
Propargyl-PEG17-methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG17-methane is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a propargyl group, which is an alkyne functional group, and a PEG chain with 17 ethylene glycol units. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Mechanism of Action
Target of Action
Propargyl-PEG17-methane is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging specific proteins for degradation .
Mode of Action
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a linker in PROTACs . The hydrophilic polyethylene glycol (PEG) spacer in the compound increases its solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the action of this compound, as part of a PROTAC, is the selective degradation of the target protein . This can lead to a variety of molecular and cellular effects, depending on the function of the degraded protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper as a catalyst . Additionally, the hydrophilic PEG spacer can enhance the solubility of the compound in aqueous environments , potentially influencing its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Propargyl-PEG17-methane can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The propargyl group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Cellular Effects
As a component of PROTACs, it may influence cell function by facilitating the degradation of specific target proteins .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the formation of PROTACs . The propargyl group in this compound can react with azide-bearing compounds or biomolecules to form a stable triazole linkage . This reaction is part of the Click Chemistry process, which is often used in the synthesis of PROTACs .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would likely depend on the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
As a component of PROTACs, it may be involved in pathways related to protein degradation .
Transport and Distribution
As a component of PROTACs, its distribution would likely depend on the properties of the PROTACs it helps form .
Subcellular Localization
As a component of PROTACs, its localization would likely depend on the properties of the PROTACs it helps form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG17-methane can be synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated by converting it into a reactive intermediate, such as a PEG-tosylate or PEG-mesylate.
Nucleophilic Substitution: The activated PEG chain undergoes nucleophilic substitution with propargyl alcohol to form this compound.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG17-methane undergoes various chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound can participate in CuAAC reactions with azide-containing compounds to form stable triazole linkages.
Substitution Reactions: The propargyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in CuAAC reactions to facilitate the formation of triazole linkages.
Nucleophiles: Various nucleophiles, such as amines and thiols, can react with the propargyl group in substitution reactions.
Major Products:
Triazole Derivatives: CuAAC reactions yield triazole derivatives, which are stable and have diverse applications in chemical synthesis.
Substituted Propargyl Compounds: Nucleophilic substitution reactions produce substituted propargyl compounds with various functional groups.
Scientific Research Applications
Propargyl-PEG17-methane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Propargyl-PEG4-methane: A shorter PEG chain variant with similar click chemistry properties.
Propargyl-PEG8-methane: An intermediate PEG chain length variant used in similar applications.
Uniqueness: Propargyl-PEG17-methane is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in aqueous environments. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGWRMYKHLIJGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)


![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)

